1,3-Bis(4-bromophenyl)propan-2-one
Overview
Description
1,3-Bis(4-bromophenyl)propan-2-one is a useful research compound. Its molecular formula is C15H12Br2O and its molecular weight is 368.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds and Complexes : It's used as a starting material or intermediate in the synthesis of various novel compounds and complexes. For instance, Uysal, Er, and Tahtaci (2016) used it in synthesizing tetra-nuclear Schiff base complexes with potential applications in magnetic and thermal properties (Uysal, Er, & Tahtaci, 2016).
Bioremediation and Environmental Applications : The compound plays a role in bioremediation. Chhaya and Gupte (2013) discussed its role in the biodegradation of Bisphenol A, an environmental pollutant, using laccase from Fusarium incarnatum UC-14 (Chhaya & Gupte, 2013).
Material Science and Engineering : It's involved in the development of novel materials with unique properties. Hu et al. (2018) explored its use in the creation of a novel thermally stable compound with potential applications in electro-luminescence and mechano-chromism (Hu et al., 2018).
Synthesis of Functionalized Compounds : Cheng, Höger, and Fenske (2003) utilized it for the facile synthesis of alkoxy-functionalized dibenzo[fg,op]naphthacenes, highlighting its role in synthesizing functionalized organic compounds (Cheng, Höger, & Fenske, 2003).
Molecular Logic System and Sensor Applications : Zhang, Su, Ma, and Tian (2008) synthesized a novel fluorophore using 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one, demonstrating its use in developing molecular logic systems for detecting pH, solvent polarity, and metal ions (Zhang, Su, Ma, & Tian, 2008).
Crystal Structure Analysis : Cannon, Potts, Raston, Sierakowski, and White (1978) investigated the crystal structures of compounds including 1,3-bis(4'-bromophenyl)propane-1,2,3-trione, contributing to a deeper understanding of the structural aspects of related organic compounds (Cannon et al., 1978).
Electrochemical and Polymer Applications : Chen, Wang, Liaw, Lee, and Lai (2010) synthesized a novel conjugated polymer using a derivative of 1,3-bis(4-bromophenyl)propan-2-one, exploring its electrochromic applications (Chen et al., 2010).
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKEYDDVSREIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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